N,N-dimethyl-2-(piperidin-3-yl)acetamide N,N-dimethyl-2-(piperidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119559
InChI: InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

N,N-dimethyl-2-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC18119559

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(piperidin-3-yl)acetamide -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N,N-dimethyl-2-piperidin-3-ylacetamide
Standard InChI InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3
Standard InChI Key VFGKYKCAJLJMQG-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)CC1CCCNC1

Introduction

Structural and Molecular Characteristics

N,N-Dimethyl-2-(piperidin-3-yl)acetamide features a piperidine ring with an acetamide group at the 3-position and a dimethylamino substituent. The compound’s stereochemistry and conformation influence its interactions with biological targets. Key molecular descriptors include:

  • IUPAC Name: N,N-Dimethyl-2-(piperidin-3-yl)acetamide

  • SMILES: CN(C)C(=O)CC1CCCNC1

  • InChIKey: QLGTUZHDVFYBCD-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the acetamide group enhances solubility in polar solvents. Comparative analysis with its structural isomer, N,N-dimethyl-2-(piperidin-4-yl)acetamide, reveals distinct electronic profiles due to differences in substituent positioning .

Synthesis and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves multi-step reactions under controlled conditions:

  • Acylation of Piperidine: 3-Aminopiperidine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

  • N,N-Dimethylation: The intermediate undergoes dimethylation using methyl iodide or dimethyl sulfate under alkaline conditions.

Table 1: Optimal Reaction Conditions

StepReagentsTemperatureYield
AcylationAcetyl chloride, Et₃N0–5°C75–80%
DimethylationMe₂SO₄, NaOH50–60°C65–70%

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity.

Physicochemical Properties

N,N-Dimethyl-2-(piperidin-3-yl)acetamide exhibits the following properties:

  • Appearance: White crystalline solid

  • Melting Point: 98–102°C

  • Solubility: Soluble in methanol, DMSO; sparingly soluble in water (0.5 mg/mL at 25°C)

  • LogP: 1.2 (indicating moderate lipophilicity)

The compound’s stability is pH-dependent, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Chemical Reactivity and Mechanisms

The compound participates in diverse reactions:

  • Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to a secondary amine.

Mechanistic Insight: The dimethylamino group acts as an electron donor, facilitating nucleophilic attacks at the acetamide carbonyl group. This reactivity underpins its utility in synthesizing heterocyclic derivatives.

TargetAssayResult
AcetylcholinesteraseEllman’s method65% inhibition at 50 µM
L-type Ca²⁺ channelsPatch-clamp72% block at 10 µM

Despite promising activity, low aqueous solubility limits bioavailability, necessitating formulation optimization.

Industrial and Research Applications

The compound’s applications span multiple domains:

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing analgesics and anticonvulsants.

  • Biochemical Probes: Used to study enzyme kinetics and ion channel physiology.

Stability Considerations: Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, guiding storage protocols.

Future Research Directions

Current gaps and opportunities include:

  • Derivatization Studies: Introducing fluorinated or hydroxyl groups to enhance solubility and potency.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

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